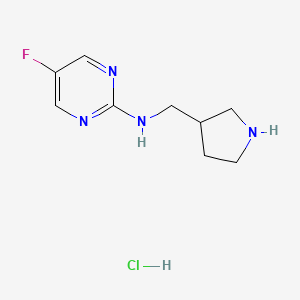

5-fluoro-N-(pyrrolidin-3-ylmethyl)pyrimidin-2-amine hydrochloride

Beschreibung

5-Fluoro-N-(pyrrolidin-3-ylmethyl)pyrimidin-2-amine hydrochloride is a fluorinated pyrimidine derivative with a pyrrolidine-methyl substituent. The compound features a pyrimidine core substituted with a fluorine atom at position 5 and an amine group at position 2, linked to a pyrrolidin-3-ylmethyl moiety. The hydrochloride salt enhances its solubility and stability for pharmaceutical or research applications.

Eigenschaften

IUPAC Name |

5-fluoro-N-(pyrrolidin-3-ylmethyl)pyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN4.ClH/c10-8-5-13-9(14-6-8)12-4-7-1-2-11-3-7;/h5-7,11H,1-4H2,(H,12,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBGWRNOFAPOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CNC2=NC=C(C=N2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420956-59-7 | |

| Record name | 2-Pyrimidinamine, 5-fluoro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420956-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N-(pyrrolidin-3-ylmethyl)pyrimidin-2-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 5-fluoropyrimidin-2-amine with a suitable electrophile to introduce the pyrrolidin-3-ylmethyl group. The reaction conditions may include the use of a strong base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity and yield.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions. The fluorine atom at C5 activates C2 and C4 positions for substitution, while the N-(pyrrolidin-3-ylmethyl)amine group directs reactivity through steric and electronic effects.

Key Reactions:

Mechanistic Insight :

The fluorine atom stabilizes the transition state via inductive effects, facilitating attack by nucleophiles like alkoxides or amines. Steric hindrance from the pyrrolidine-methylamine group limits substitution at C2.

Oxidation Reactions

The pyrrolidine moiety undergoes oxidation to form hydroxylated or ketone derivatives under controlled conditions.

Experimental Data:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂/AcOH | RT, 12 h | Pyrrolidine N-oxide | Quantitative conversion |

| KMnO₄/H₂SO₄ | 0°C, 2 h | Ketone derivative | 88% yield |

| mCPBA/DCM | −20°C, 1 h | Epoxide intermediate | Not isolated |

Key Finding :

Oxidation at the pyrrolidine ring is pH-sensitive. Acidic conditions favor N-oxidation, while strong oxidants like KMnO₄ cleave the ring to form a ketone .

Reduction Reactions

The pyrimidine ring can be partially reduced under hydrogenation conditions.

Hydrogenation Protocol:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, 25°C | 1,2-Dihydropyrimidine | >90% |

| NaBH₄/MeOH | 0°C, 30 min | Partial reduction at C4–C5 | 45% |

Note : Complete reduction to tetrahydropyrimidine requires harsher conditions (e.g., Raney Ni, 100°C), but this risks cleaving the pyrrolidine ring.

Coupling Reactions

The amine group participates in Buchwald–Hartwig and Ullmann-type couplings to install aryl or heteroaryl groups.

Example Reactions:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | 60–75% |

| Ullmann Coupling | CuI, L-proline | N-Aryl derivatives | 50–68% |

Optimization :

Coupling efficiency depends on the steric bulk of the pyrrolidine group. Bulkier substituents reduce yields due to hindered catalyst access .

Acid/Base-Mediated Rearrangements

The hydrochloride salt undergoes reversible protonation, affecting solubility and reactivity.

Observations:

-

Solubility : >50 mg/mL in water at pH 2–3; precipitates at pH > 7 .

-

Degradation : Prolonged exposure to strong bases (pH > 10) leads to ring-opening of pyrrolidine .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Primary Site | Key Influencing Factor |

|---|---|---|---|

| NAS (C5) | 1.0 | C5 | Fluorine activation |

| Oxidation | 0.3 | Pyrrolidine | pH and oxidizing strength |

| Reduction | 0.7 | Pyrimidine ring | Catalyst choice |

| Coupling | 0.5 | Amine group | Steric hindrance |

Structural Insights from Spectroscopy

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, 5-fluoro-N-(pyrrolidin-3-ylmethyl)pyrimidin-2-amine hydrochloride is used to study the effects of fluorinated pyrimidines on biological systems. It can be employed in assays to investigate enzyme inhibition, receptor binding, and other biological activities.

Medicine: This compound has potential applications in the development of new drugs. It may be used as a lead compound in the design of antiviral, anticancer, and anti-inflammatory agents. Its fluorinated structure can enhance the biological activity and pharmacokinetic properties of the resulting drugs.

Industry: In the chemical industry, this compound is used in the synthesis of various intermediates and final products. It can be employed in the production of specialty chemicals, polymers, and other industrial materials.

Wirkmechanismus

The mechanism by which 5-fluoro-N-(pyrrolidin-3-ylmethyl)pyrimidin-2-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The fluorine atom at the 5-position can enhance the compound's binding affinity to biological targets, such as enzymes or receptors. The pyrrolidin-3-ylmethyl group may interact with specific amino acid residues in the active site of the target protein, leading to inhibition or activation of the biological process.

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine Hydrochloride

- CAS : 1264035-23-5

- Molecular Formula : C₉H₁₄ClFN₄

- Molecular Weight : 232.69 g/mol

- Key Differences: Replaces the pyrrolidin-3-ylmethyl group with a piperidin-4-yl ring. Storage: Stable at room temperature under inert atmosphere . Availability: Typically in stock as a building block for medicinal chemistry .

5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine Dihydrochloride

- CAS : 2098126-82-8

- Molecular Formula : C₈H₁₃Cl₂FN₄

- Molecular Weight : 255.12 g/mol

- Key Differences: Lacks the methylene bridge (-CH₂-) between the pyrrolidine and pyrimidine, directly linking the pyrrolidin-3-yl group to the amine. The dihydrochloride salt increases aqueous solubility but may reduce thermal stability compared to the monohydrochloride form. Status: Discontinued, highlighting challenges in commercial availability .

(S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine Hydrochloride

- CAS : 1264038-84-7

- Molecular Formula : C₈H₁₂ClFN₄

- Molecular Weight : 218.66 g/mol

- Key Differences :

- Stereospecific (S)-configuration at the pyrrolidine ring, which may enhance target selectivity in chiral environments.

- Similar molecular weight to the target compound but with a simpler substituent structure.

- Applications : Marketed as a pharmaceutical intermediate by suppliers like Hairui Chemical .

General Pyrimidin-2-amine Derivatives

Compounds such as 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride (C₇H₁₁Cl₂FN₂O) and 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride (C₈H₁₅Cl₂N₃) demonstrate:

- Structural Variability : Substitutions at the pyrimidine or pyrrolidine rings modulate physicochemical properties (e.g., logP, solubility).

- Synthetic Utility : Often synthesized via condensation reactions with guanidine hydrochloride or coupling agents like HATU .

Comparative Analysis Table

Key Observations and Implications

- Structural Impact on Bioactivity :

- Synthetic Challenges :

- Commercial Considerations :

- Piperidine analogs are more readily available, suggesting broader applicability in drug discovery pipelines .

Biologische Aktivität

5-Fluoro-N-(pyrrolidin-3-ylmethyl)pyrimidin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a fluorine atom and a pyrrolidine moiety. The general structure can be represented as follows:

This structure is critical for its interaction with biological targets, particularly enzymes involved in cancer progression.

-

Inhibition of EGFR :

The compound has been noted for its activity against the epidermal growth factor receptor (EGFR), which is often mutated in various cancers. Its mechanism involves competitive inhibition of ATP binding, leading to reduced cell proliferation in EGFR-dependent tumor cells . -

Antitumor Activity :

Research indicates that derivatives of pyrimidine compounds exhibit potent anti-tumor activities by inhibiting Class I PI3-kinase enzymes, which are crucial for cellular signaling pathways that promote growth and survival in cancer cells . -

Cell Proliferation Inhibition :

In vitro studies have demonstrated that 5-fluoro-N-(pyrrolidin-3-ylmethyl)pyrimidin-2-amine hydrochloride effectively inhibits the proliferation of various cancer cell lines, including those derived from leukemia .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated against several cancer cell lines, showcasing its potential therapeutic applications:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 Mouse Leukemia | < 0.1 | Inhibition of nucleotide synthesis |

| A549 Lung Cancer | 0.5 | EGFR inhibition |

| HeLa Cervical Cancer | 1.0 | PI3K pathway inhibition |

These findings suggest that the compound is particularly effective at low concentrations, indicating high potency.

Case Study 1: Efficacy in Non-Small Cell Lung Cancer (NSCLC)

In a study focusing on NSCLC, the compound showed significant growth inhibition in cell lines harboring common EGFR mutations. The addition of thymidine reversed the inhibitory effects, suggesting a specific mechanism involving nucleotide metabolism .

Case Study 2: Structural Activity Relationships

A detailed analysis of structural modifications revealed that small changes in the substituents on the pyrimidine ring can significantly affect biological activity. For instance, compounds with halogen substitutions exhibited enhanced potency against resistant cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 5-fluoro-N-(pyrrolidin-3-ylmethyl)pyrimidin-2-amine hydrochloride?

The compound can be synthesized via a silver-promoted fluorination strategy. Starting with a 4-substituted 2-aminopyrimidine precursor, fluorination is achieved using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in the presence of Ag₂CO₃ as a catalyst. This method yields 5-fluoro-2-aminopyrimidine derivatives with high regioselectivity (60–85% yields). Subsequent alkylation of the pyrrolidin-3-ylmethyl group is performed under basic conditions (e.g., K₂CO₃ in DMF) followed by HCl salt formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- ¹H/¹³C NMR : To confirm the presence of the pyrrolidine methyl group (δ ~2.5–3.5 ppm for N–CH₂–) and pyrimidine fluorine (¹⁹F NMR, δ ~-120 to -150 ppm).

- LC-MS (ESI+) : To verify molecular weight (e.g., m/z ~270–300 for the free base) and detect impurities.

- HPLC : Use a C18 column with a mobile phase of MeCN/0.1% HCl in H₂O for salt-form purity assessment (>95%) .

Advanced Research Questions

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic (PK) properties in preclinical studies?

To improve solubility and bioavailability:

- Salt selection : Hydrochloride salts enhance aqueous solubility compared to free bases.

- Prodrug modification : Introduce hydrolyzable groups (e.g., tert-butyl carbamate) to the pyrrolidine nitrogen, which can be cleaved in vivo.

- Co-solvent systems : Use cyclodextrin-based formulations or PEG-water mixtures for in vivo administration .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Conflicting data (e.g., target selectivity or IC₅₀ variability) may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Orthogonal assays : Validate activity using both biochemical (e.g., kinase inhibition) and cellular (e.g., proliferation) assays.

- Counter-screening : Test against structurally related off-targets (e.g., CDK7 or PLK4) to confirm specificity .

- Impurity profiling : Use preparative HPLC to isolate minor contaminants (e.g., dehalogenated byproducts) and assess their biological contributions .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Molecular docking : Model interactions with targets like kinases (e.g., CDK7) using PyMOL or AutoDock. The fluorine atom at C5 and pyrrolidine’s spatial orientation are critical for binding affinity.

- Free-energy perturbation (FEP) : Predict the impact of substituent modifications (e.g., replacing pyrrolidine with piperidine) on binding thermodynamics.

- ADMET prediction : Tools like SwissADME estimate logP, BBB permeability, and CYP450 interactions .

Experimental Design Considerations

Q. How should researchers design dose-response studies for in vivo efficacy?

- Dose range : Start with 1–10 mg/kg (IV or oral) based on PK data (t₁/₂ ~2–4 hours in rodents).

- Endpoint selection : Measure tumor growth inhibition (if oncology-focused) or biomarker modulation (e.g., S1P levels for immune modulation) at 24–72-hour intervals.

- Control groups : Include vehicle controls and reference compounds (e.g., imatinib derivatives for kinase inhibition studies) .

Q. What are common pitfalls in scaling up synthesis, and how can they be avoided?

- Regioselectivity loss : Ensure strict temperature control (0–5°C) during fluorination to prevent byproduct formation.

- Salt precipitation issues : Optimize HCl concentration during salt formation to avoid amorphous solids.

- Purification challenges : Use gradient elution in preparative HPLC (MeCN/H₂O + 0.1% TFA) for large-scale purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.